(Z)-Coniferin - 109361-66-2

(Z)-Coniferin

Catalog Number: EVT-1438766
CAS Number: 109361-66-2
Molecular Formula: C16H22O8
Molecular Weight: 342.344
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(Z)-Coniferin is a natural product found in Fagus sylvatica, Broussonetia papyrifera, and Fagus grandifolia with data available.
Source

(Z)-Coniferin is predominantly sourced from coniferous plants, particularly within the Pinaceae family. It exists in significant quantities in the cambium layer, where it is involved in the formation of lignin—a complex polymer that provides rigidity and strength to plant cell walls. The compound can also be found in other plant species that produce lignin, although its concentration may vary.

Classification

(Z)-Coniferin falls under the category of phenolic glycosides. Its chemical structure consists of a glucose moiety linked to coniferyl alcohol, which is derived from the phenylpropanoid pathway. This classification highlights its role as both a carbohydrate and a phenolic compound, emphasizing its dual functionality in plant metabolism.

Synthesis Analysis

Methods

The synthesis of (Z)-coniferin can be achieved through several chemical pathways. One notable method involves the enzymatic glycosylation of coniferyl alcohol using specific glycosyltransferases. This process typically requires controlled conditions to ensure high specificity for the (Z)-isomer.

Technical Details

Recent studies have explored various synthetic routes for producing (Z)-coniferin, including:

  • Wittig Reaction: This method involves the reaction between 3-hydroxy-4,5-dimethoxybenzaldehyde and an appropriate ylide to form (Z)-coniferyl alcohol, which can then be glycosylated to yield (Z)-coniferin.
  • Horner-Wadsworth-Emmons Reaction: This reaction facilitates the formation of alkenes that can be subsequently reduced and glycosylated to produce (Z)-coniferin with high regioselectivity .
Molecular Structure Analysis

Structure

(Z)-Coniferin has a complex molecular structure characterized by its glycosidic bond between glucose and coniferyl alcohol. The structural formula can be represented as:

C17H20O7C_{17}H_{20}O_{7}

This indicates that it consists of 17 carbon atoms, 20 hydrogen atoms, and 7 oxygen atoms.

Data

The molecular weight of (Z)-coniferin is approximately 336.34 g/mol. Its structure includes functional groups typical of phenolic compounds, which contribute to its reactivity and biological functions.

Chemical Reactions Analysis

Reactions

(Z)-Coniferin participates in various chemical reactions typical of glycosides, including hydrolysis and oxidation. Upon hydrolysis, it can release coniferyl alcohol and glucose, which can further participate in lignin biosynthesis.

Technical Details

The hydrolysis reaction can be catalyzed by enzymes such as β-glucosidases, which cleave the glycosidic bond under physiological conditions. Additionally, oxidative reactions involving peroxidases can lead to the polymerization of coniferyl alcohol into lignin structures .

Mechanism of Action

Process

The mechanism by which (Z)-coniferin acts in plants involves its conversion into coniferyl alcohol, which is subsequently polymerized into lignin. This process is crucial for cell wall development and provides structural support to plants.

Data

Research indicates that the incorporation of (Z)-coniferin into lignin polymers occurs via radical coupling mechanisms facilitated by oxidative enzymes. These reactions are essential for forming covalent bonds between monolignols during lignification .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: (Z)-Coniferin typically appears as a white crystalline solid.
  • Solubility: It is soluble in water due to its glycosidic nature but may have limited solubility in organic solvents.

Chemical Properties

  • Melting Point: The melting point ranges around 150-160 °C.
  • Stability: It is stable under normal conditions but may undergo degradation when exposed to extreme pH or temperature variations.

Relevant analyses have shown that (Z)-coniferin exhibits antioxidant properties, contributing to its role in plant defense mechanisms against oxidative stress .

Applications

Scientific Uses

(Z)-Coniferin has several applications in scientific research and industry:

  • Lignification Studies: It serves as a model compound for studying lignification processes in plants.
  • Phytochemistry: Researchers utilize (Z)-coniferin to explore phenolic compound interactions within plant systems.
  • Biotechnology: Its role as a precursor in bioconversion processes makes it valuable for developing bio-based materials and fuels.
Biosynthesis and Metabolic Pathways of (Z)-Coniferin in Plant Systems

Enzymatic Cascade in Phenylpropanoid Metabolism

The biosynthesis of (Z)-Coniferin (coniferin) is embedded within the phenylpropanoid pathway, which converts phenylalanine into monolignol precursors. This multi-step enzymatic cascade begins with phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to form cinnamic acid [5]. Cinnamate 4-hydroxylase (C4H) then hydroxylates this product, yielding p-coumaric acid, followed by activation to p-coumaroyl-CoA via 4-coumarate-CoA ligase (4CL). Key branch-point enzymes caffeoyl-CoA O-methyltransferase (CCoAOMT) and cinnamyl alcohol dehydrogenase (CAD) subsequently direct metabolites toward coniferyl alcohol—the immediate aglycone precursor of (Z)-coniferin [5] [8]. The final step involves UDP-glucose-dependent glycosylation by a specialized UDP-glucosyltransferase (UGT), forming the storage form (Z)-coniferin [6].

Table 1: Core Enzymes in (Z)-Coniferin Biosynthesis

EnzymeEC NumberFunctionCofactor
Phenylalanine ammonia-lyase (PAL)4.3.1.24Deamination of phenylalanineNone
Cinnamate 4-hydroxylase (C4H)1.14.14.91Para-hydroxylation of cinnamic acidNADPH, O₂
4-Coumarate-CoA ligase (4CL)6.2.1.12Activation to CoA-thioesterATP, Mg²⁺
Caffeoyl-CoA O-methyltransferase (CCoAOMT)2.1.1.104Methylation of hydroxyl groupSAM
Cinnamyl alcohol dehydrogenase (CAD)1.1.1.195Reduction to coniferyl alcoholNADPH
UDP-glucosyltransferase (UGT)2.4.1.–Glycosylation to (Z)-coniferinUDP-glucose

This cascade exhibits spatial coordination across endoplasmic reticulum membranes and the cytosol. C4H’s cytochrome P450 nature anchors it to the ER, while soluble enzymes like PAL operate cytosolically. This arrangement minimizes intermediate diffusion and enhances pathway flux [5] [10].

Role of UDP-Glucosyltransferases in Monolignol Glycosylation

UDP-glucosyltransferases (UGTs) catalyze the definitive step in (Z)-coniferin formation: the glucosylation of coniferyl alcohol’s γ-hydroxy group. Gymnosperm UGTs, particularly those in conifers, exhibit substrate specificity toward monolignols over other phenolics. For instance, PgUGT71C4 in white spruce (Picea glauca) demonstrates high affinity for coniferyl alcohol, with Kₘ values ~50 µM [2] [6]. Structural analyses reveal that these UGTs possess a conserved PSPG motif (Plant Secondary Product Glycosyltransferase) that binds UDP-glucose, while variable N-terminal domains confer acceptor specificity [2] [9].

UGT activity directly influences metabolic flux partitioning:

  • Glycosylation sequesters cytotoxic coniferyl alcohol into stable (Z)-coniferin, mitigating autotoxicity.
  • Storage vacuoles accumulate (Z)-coniferin at concentrations exceeding 10 mM, serving as a reservoir for rapid lignin polymerization upon stress signals [6] [9].

Table 2: UGT Properties in Monolignol Glycosylation

UGT DesignationPlant SourceSubstrate SpecificityLocalizationBiological Role
PgUGT71C4Picea glauca (white spruce)Coniferyl alcohol, p-coumaryl alcoholVacuolar membraneDefense priming
PaUGT85A1Picea abies (Norway spruce)Coniferyl alcoholCytosol/VacuoleLignin precursor storage
AtUGT72E1Arabidopsis thalianaConiferyl alcohol, sinapyl alcoholCytosolLignification regulation

Gymnosperm UGTs show distinct regioselectivity compared to angiosperm isoforms. While angiosperm enzymes often glycosylate flavonoids or alkaloids, conifer UGTs prioritize monolignols—reflecting evolutionary adaptation to constitutive defense needs [6] [7].

Compartmentalization of Biosynthetic Machinery in Gymnosperms

The biosynthesis and storage of (Z)-coniferin in gymnosperms rely on strict subcellular compartmentalization:

  • Cytosol: Initial phenylpropanoid enzymes (PAL, C4H, 4CL) generate coniferyl alcohol.
  • ER Membrane: C4H anchors here, facilitating electron transfer from NADPH via cytochrome P450 reductase.
  • Vacuoles: UGTs localize to the tonoplast, where glucosylated (Z)-coniferin accumulates at high concentrations [3] [6].

This spatial organization aligns with Shigo’s Compartmentalization of Injury (CODIT) framework, which describes how trees isolate metabolic processes to contain damage. Vacuolar sequestration of (Z)-coniferin prevents uncontrolled oxidation of coniferyl alcohol while enabling rapid mobilization to wound sites [3]. In conifers like Pinus and Picea, specialized paraveinal mesophyll cells amass (Z)-coniferin, acting as defensive reservoirs against bark beetles or fungal pathogens [3] [7].

Table 3: Subcellular Compartments in (Z)-Coniferin Metabolism

CompartmentKey Enzymes/ComponentsRole in (Z)-Coniferin Pathway
CytosolPAL, 4CL, CAD, CCoAOMTGeneration of coniferyl alcohol
Endoplasmic ReticulumC4H, cytochrome P450 reductaseHydroxylation of cinnamic acid
TonoplastUGT71C4, UGT85A1Glucosylation to (Z)-coniferin
Vacuoleβ-Glucosidases, transportersStorage & hydrolysis activation

β-Glucosidases like PgβGLU-1 in white spruce hydrolyze (Z)-coniferin back to coniferyl alcohol at infection sites, enabling immediate lignification. These enzymes are strategically partitioned in apoplastic spaces, separated from substrates until stress triggers their contact [2] [3].

Evolutionary Divergence from Angiosperm Lignin Precursor Pathways

Gymnosperm (Z)-coniferin biosynthesis exhibits profound evolutionary distinctions from angiosperm lignin pathways:

  • Gene Family Dynamics: Gymnosperm genomes show expansions in UGT and CAD families compared to angiosperms. Picea abies harbors 147 UGT genes—40% more than Arabidopsis—with clades specific to monolignol glycosylation [7]. These gene families evolved under positive selection to support constitutive defense in long-lived conifers [7].
  • Pathway Simplification: Gymnosperms lack syringyl lignin precursors, bypassing the need for ferulate 5-hydroxylase (F5H) and COMT-mediated syringyl unit production. Consequently, (Z)-coniferin serves as the dominant lignin monomer reservoir, unlike angiosperms that store both coniferyl and sinapyl glucosides [6] [7].
  • Enzyme Kinetic Divergence: Conifer UGTs exhibit 10-fold higher catalytic efficiency (kₘ/Kₘ) for coniferyl alcohol than angiosperm orthologs. This reflects niche adaptation to environments with chronic herbivore pressure [2] [9].

Table 4: Gymnosperm vs. Angiosperm Lignin Precursor Traits

TraitGymnospermsAngiospermsFunctional Implication
Major stored monolignol(Z)-Coniferin (coniferyl alcohol glucoside)Coniferin + SyringinSimpler lignin chemistry
UGT Substrate RangeNarrow (monolignol-preferring)Broad (flavonoids, alkaloids)Specialized defense allocation
F5H/COMT ActivityAbsent or minimalHighNo syringyl lignin synthesis
Vacuolar Storage CapacityHigh (≤15 mM)Moderate (≤5 mM)Enhanced constitutive defense

These differences arise from differential gene retention following ancient whole-genome duplications. While angiosperms underwent gene subfunctionalization for diverse phenolic glycosylation, gymnosperms maintained ancestral UGT functions focused on monolignols—prioritizing structural integrity over metabolic versatility [7].

Compound Table

Properties

CAS Number

109361-66-2

Product Name

(Z)-Coniferin

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(Z)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol

Molecular Formula

C16H22O8

Molecular Weight

342.344

InChI

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2-/t12-,13-,14+,15-,16-/m1/s1

InChI Key

SFLMUHDGSQZDOW-JNDSXIQISA-N

SMILES

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O

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